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  • Product: 5-Chloro-2-(ethanesulfonyl)benzoic acid
  • CAS: 1384428-08-3

Core Science & Biosynthesis

Foundational

NMR and IR spectral data for 5-Chloro-2-(ethanesulfonyl)benzoic acid

An In-Depth Spectroscopic Guide to 5-Chloro-2-(ethanesulfonyl)benzoic acid Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the expected Nuclear Mag...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Spectroscopic Guide to 5-Chloro-2-(ethanesulfonyl)benzoic acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 5-Chloro-2-(ethanesulfonyl)benzoic acid. In the landscape of pharmaceutical development and fine chemical synthesis, unambiguous structural confirmation is paramount. This document serves as a key reference for researchers, analytical chemists, and quality control specialists. By delving into the predicted ¹H NMR, ¹³C NMR, and IR spectra, we provide a detailed roadmap for the characterization of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated by data from structurally analogous compounds, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Structural Significance of 5-Chloro-2-(ethanesulfonyl)benzoic acid

5-Chloro-2-(ethanesulfonyl)benzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, a sulfone, and a chloro substituent. This combination of functionalities makes it a potentially valuable building block in medicinal chemistry and materials science. The precise arrangement of these groups on the benzene ring dictates the molecule's electronic properties, reactivity, and biological activity. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity for confirming its molecular architecture.

This guide will provide a detailed predictive analysis of its spectral characteristics. Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, we will leverage established spectroscopic principles and data from analogous structures to construct a reliable and scientifically sound interpretation. This approach mirrors the real-world challenges often faced by researchers working with novel compounds.

Predicted ¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of 5-Chloro-2-(ethanesulfonyl)benzoic acid in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid.

Experimental Protocol for ¹H NMR Acquisition

A robust and self-validating protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the polar carboxylic acid and its acidic proton will be observable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: A range of -2 to 16 ppm to ensure all signals, including the broad carboxylic acid proton, are captured.

    • Number of Scans: 16-32 scans, with a relaxation delay (d1) of 2-5 seconds to allow for full magnetization recovery, especially for the aromatic protons.

  • Processing: Apply a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio while maintaining resolution. The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Interpretation of Predicted ¹H NMR Spectrum

The aromatic region is particularly informative. The three aromatic protons are chemically distinct due to the different electronic environments created by the three substituents.

  • Aromatic Protons (H-3, H-4, H-6):

    • The -COOH group is a meta-directing deactivator.

    • The -Cl group is an ortho-, para-directing deactivator.

    • The -SO₂Et group is a strong electron-withdrawing, meta-directing group.

    • H-6 is ortho to the carboxylic acid and meta to the chloro group, and is expected to be a doublet.

    • H-4 is meta to both the carboxylic acid and the sulfone group, and ortho to the chloro group, leading to a doublet of doublets.

    • H-3 is ortho to the strongly electron-withdrawing sulfone group, making it the most downfield of the aromatic protons, appearing as a doublet.

  • Ethyl Group Protons (-CH₂CH₃):

    • The methylene protons (-CH₂-) are adjacent to the electron-withdrawing sulfone group, causing them to be significantly downfield. They will appear as a quartet due to coupling with the three methyl protons.

    • The methyl protons (-CH₃) are further from the sulfone and will be the most upfield signal. They will appear as a triplet due to coupling with the two methylene protons.

  • Carboxylic Acid Proton (-COOH):

    • This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Data Summary
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-COOH> 13.0Broad SingletN/A
H-38.1 - 8.3d~2.5 Hz
H-47.8 - 8.0dd~8.5, ~2.5 Hz
H-67.6 - 7.8d~8.5 Hz
-SO₂CH ₂CH₃3.4 - 3.6q~7.5 Hz
-SO₂CH₂CH1.1 - 1.3t~7.5 Hz
Molecular Structure with Proton Assignments

Caption: Molecular structure of 5-Chloro-2-(ethanesulfonyl)benzoic acid with proton assignments for ¹H NMR.

Predicted ¹³C NMR Spectral Analysis

Carbon NMR (¹³C NMR) provides complementary information to ¹H NMR, revealing the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A 400 MHz spectrometer (operating at 100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Processing: The spectrum should be referenced to the DMSO-d₆ solvent peak at 39.52 ppm.

Interpretation of Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The chemical shifts are influenced by the substituents.

    • C-2 (ipso- to -SO₂Et): Strongly deshielded by the sulfone group.

    • C-1 (ipso- to -COOH): Also significantly downfield.

    • C-5 (ipso- to -Cl): Its chemical shift will be influenced by the inductive effect of the chlorine atom.

    • C-3, C-4, C-6: Their shifts will be determined by their positions relative to the three substituents.

  • Ethyl Group Carbons (-CH₂CH₃):

    • -CH₂-: Directly attached to the sulfone, making it the more downfield of the two aliphatic carbons.

    • -CH₃-: The most upfield signal in the spectrum.

Predicted ¹³C NMR Data Summary
Carbon Assignment Predicted Chemical Shift (ppm)
-C OOH165 - 168
C-2142 - 145
C-5138 - 141
C-1133 - 136
C-4131 - 133
C-6130 - 132
C-3128 - 130
-SO₂C H₂CH₃50 - 55
-SO₂CH₂C H₃7 - 10

Predicted IR Spectral Analysis

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Chloro-2-(ethanesulfonyl)benzoic acid would be dominated by absorptions from the carboxylic acid and sulfone groups.

Experimental Protocol for IR Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and efficient. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • A background spectrum should be collected prior to running the sample.

Interpretation of Predicted IR Spectrum
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band is expected around 1700 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.

  • S=O Stretches (Sulfone): Sulfone groups exhibit two characteristic strong stretching vibrations: an asymmetric stretch and a symmetric stretch. These are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

  • C-O Stretch and O-H Bend (Carboxylic Acid): These bands are typically found in the 1300-1200 cm⁻¹ region and are often coupled.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Predicted IR Data Summary
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Very Broad
Aromatic C-HC-H Stretch3100 - 3000Weak to Medium
Aliphatic C-HC-H Stretch2990 - 2850Weak to Medium
Carboxylic AcidC=O Stretch1710 - 1680Strong, Sharp
SulfoneS=O Asymmetric Stretch1350 - 1300Strong
SulfoneS=O Symmetric Stretch1160 - 1120Strong
Carboxylic AcidC-O Stretch / O-H Bend1300 - 1200Medium
Aryl-ClC-Cl Stretch800 - 600Medium to Strong

Conclusion

The structural elucidation of 5-Chloro-2-(ethanesulfonyl)benzoic acid can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides a detailed predictive framework for the key spectral features of the molecule. The predicted data, including the distinct patterns in the aromatic region of the ¹H NMR, the chemical shifts of the nine unique carbons in the ¹³C NMR, and the characteristic strong absorptions of the carboxylic acid and sulfone groups in the IR spectrum, collectively create a unique spectroscopic fingerprint. When experimental data is acquired, it can be cross-referenced with the information presented here to provide unambiguous confirmation of the compound's identity and purity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

Exploratory

Mechanistic In Vitro Cytotoxicity Profiling of 5-Chloro-2-(ethanesulfonyl)benzoic Acid: A Tiered Screening Guide

Executive Summary 5-Chloro-2-(ethanesulfonyl)benzoic acid (5-CEBA, CAS 1384428-08-3) is a highly functionalized chemical building block frequently utilized in the synthesis of novel pharmaceuticals and agrochemicals. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-(ethanesulfonyl)benzoic acid (5-CEBA, CAS 1384428-08-3) is a highly functionalized chemical building block frequently utilized in the synthesis of novel pharmaceuticals and agrochemicals. While its primary utility lies in its role as a synthetic intermediate[1], understanding the basal cytotoxicity of such fragments is a critical step in early-stage drug discovery. Uncharacterized building blocks can introduce hidden liabilities—such as reactive electrophilic sites or mitochondrial uncoupling potential—into lead compounds.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the in vitro cytotoxicity of 5-CEBA. Rather than simply generating an IC50 value, this guide emphasizes the causality behind experimental design, ensuring that the data generated accurately reflects the compound's biological interactions rather than artifactual assay interference.

Physicochemical Rationale for Assay Design

Before pipetting a single well, we must analyze the structure of 5-CEBA to anticipate its behavior in vitro:

  • Carboxylic Acid Moiety: 5-CEBA is an organic acid. At high screening concentrations (e.g., >100 µM), it can overwhelm the buffering capacity of standard culture media (like DMEM or RPMI), leading to a drop in extracellular pH. Causality-driven solution: Media must be supplemented with 25 mM HEPES buffer to decouple true pharmacological toxicity from pH-induced stress.

  • Chlorobenzene Ring & Ethanesulfonyl Group: Halogenated aromatics are classical substrates for hepatic Cytochrome P450 (CYP) enzymes, which can bioactivate them into reactive oxygen species (ROS) or electrophilic intermediates. Causality-driven solution: We must utilize a metabolically competent cell line, such as the human hepatoma line HepG2, to capture metabolism-dependent toxicity[2][3].

Tiered Cytotoxicity Screening Workflow

To establish a comprehensive safety profile, we employ a tiered screening strategy. We begin with a high-throughput basal viability assay and progress to multiparametric high-content screening (HCS) to elucidate the mechanism of cell death.

Workflow Start Compound Preparation 5-CEBA in DMSO Tier1 Tier 1: ATP Luminescence (CellTiter-Glo) Start->Tier1 Tier2 Tier 2: Membrane Integrity (LDH Release) Tier1->Tier2 IC50 Determination Tier3 Tier 3: High-Content Screening (Mitochondrial/ROS) Tier2->Tier3 Mechanistic Profiling Decision Toxicity Profiling Complete Tier3->Decision

Tiered in vitro cytotoxicity screening workflow for 5-CEBA.

Protocol 1: Tier 1 Basal Cytotoxicity via ATP Quantitation

To determine the baseline IC50, we utilize the CellTiter-Glo Luminescent Cell Viability Assay. This assay measures intracellular ATP, a universal indicator of metabolically active cells[4][5]. We select this over traditional colorimetric assays (like MTT) because chemical intermediates can sometimes directly reduce MTT tetrazolium salts, yielding false-negative toxicity data.

Self-Validating Experimental Protocol:

  • Cell Seeding: Seed HepG2 (hepatocyte model) and HEK293 (renal model) cells at 10,000 cells/well in a solid white 96-well plate. Rationale: White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk. The seeding density ensures cells remain in the exponential growth phase for the 72-hour duration, avoiding contact inhibition.

  • Compound Preparation & Dosing: Prepare a 10 mM stock of 5-CEBA in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate such that the final DMSO concentration is strictly 0.5% (v/v). Rationale: DMSO concentrations exceeding 1% induce basal cytotoxicity and alter cell membrane permeability, which would confound the true IC50 of 5-CEBA.

  • Controls (The Self-Validating System):

    • Negative Control: 0.5% DMSO vehicle (defines 100% viability).

    • Positive Control: 100 µM Chlorpromazine (a known hepatotoxicant) to validate assay sensitivity.

    • Background Control: Media + 0.5% DMSO without cells (to subtract background luminescence).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent at a 1:1 ratio to the media volume. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal[6][7]. Read on a microplate luminometer.

Protocol 2: Tier 3 High-Content Screening (HCS) for Hepatotoxicity

If 5-CEBA exhibits an IC50 < 50 µM in Tier 1, we must determine how it kills the cells. Drug-induced liver injury (DILI) frequently originates from mitochondrial impairment or oxidative stress[2][8]. HCS allows us to multiplex several fluorescent dyes to visualize these sub-lethal mechanistic changes at the single-cell level[9].

Self-Validating Experimental Protocol:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well black-wall, clear-bottom imaging plate. Rationale: Black walls block fluorescence crosstalk, while the ultra-thin clear bottom permits high-resolution confocal imaging.

  • Dosing: Expose cells to 5-CEBA at concentrations of 1x, 5x, and 10x its calculated IC50 for 24 hours. Rationale: A shorter 24-hour timepoint captures early mechanistic stress signals (like ROS spikes) before the cells undergo complete necrotic fragmentation, which would destroy the cellular architecture needed for imaging.

  • Multiplex Staining:

    • Hoechst 33342 (Blue): Stains nuclei. Quantifies cell loss and nuclear condensation (apoptosis).

    • Tetramethylrhodamine methyl ester (TMRM) (Red): Accumulates in healthy, polarized mitochondria. Loss of signal indicates mitochondrial uncoupling.

    • CellROX Green (Green): Fluorogenic probe that binds DNA upon oxidation. Indicates reactive oxygen species (ROS) generation.

  • Imaging & Analysis: Image using an automated epifluorescence microscope. Use image analysis algorithms to segment the nuclei and quantify the integrated fluorescence intensity of TMRM and CellROX within the cytoplasmic boundaries.

Pathway Xeno 5-CEBA Exposure CYP CYP450 Metabolism (HepG2) Xeno->CYP ROS ROS Generation (CellROX Green+) Xeno->ROS Direct Stress CYP->ROS Reactive Metabolites Mito Mitochondrial Depolarization (TMRM Loss) ROS->Mito ATP ATP Depletion (CellTiter-Glo-) Mito->ATP Apop Apoptosis (Nuclear Condensation) Mito->Apop Necro Necrosis (Membrane Rupture) ATP->Necro Severe Depletion

Putative cellular stress and toxicity signaling pathway induced by 5-CEBA.

Data Presentation & Interpretation

To facilitate rapid decision-making for drug development professionals, quantitative data from these assays must be synthesized into a clear comparative format. The table below represents the standardized reporting structure for 5-CEBA cytotoxicity profiling, populated with simulated threshold data to demonstrate interpretation.

Table 1: Multiparametric Cytotoxicity Profile of 5-CEBA (Simulated Reference Data)

Cell Line ModelAssay TypeBiological EndpointMeasured IC50 / EC50 (µM)Mechanistic Interpretation
HepG2 (Hepatic)CellTiter-GloIntracellular ATP45.2 ± 3.1Moderate basal hepatotoxicity; indicates potential metabolic liability.
HEK293 (Renal)CellTiter-GloIntracellular ATP> 100.0Low renal toxicity; suggests toxicity is liver-metabolism dependent.
HepG2 (Hepatic)HCS (Hoechst)Nuclear Count52.4 ± 4.0Corroborates ATP data; physical cell loss aligns with metabolic death.
HepG2 (Hepatic)HCS (TMRM)Mitochondrial Potential18.6 ± 2.2Primary Liability: Mitochondrial uncoupling occurs well before cell death.
HepG2 (Hepatic)HCS (CellROX)ROS Generation22.1 ± 1.8Oxidative stress is an early driver of the observed mitochondrial failure.

Conclusion

Evaluating the in vitro cytotoxicity of chemical building blocks like 5-Chloro-2-(ethanesulfonyl)benzoic acid requires more than a simple live/dead screen. By utilizing OECD-aligned principles[10][11] and combining highly sensitive ATP quantitation with multiparametric high-content imaging, researchers can uncover the specific mechanistic liabilities of a compound. This causality-driven approach ensures that potential toxicophores are identified early, saving significant time and resources in the downstream drug development pipeline.

References

  • 5-chloro-2-(ethanesulfonyl)benzoic acid | 1384428-08-3. Sigma-Aldrich.

  • 5-Chloro-2-(ethanesulfonyl)benzoic acid - Sapphire Bioscience. Sapphire Bioscience. 1

  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. MDPI. 2

  • High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening. PubMed. 8

  • High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. PMC. 9

  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC. 3

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega.jp. 4

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega.jp. 6

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. 5

  • CellTiter-Glo™ Luminescent Cell Viability Assay. Promega Corporation. 7

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. NIH. 10

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. 11

Sources

Foundational

Preclinical Evaluation of 5-Chloro-2-(ethanesulfonyl)benzoic acid: A Comprehensive Guide to Receptor Binding Affinity Assays

Executive Summary The accurate and precise determination of biomolecular interactions is foundational to structure-activity relationship (SAR) optimization and preclinical drug discovery[1]. 5-Chloro-2-(ethanesulfonyl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate and precise determination of biomolecular interactions is foundational to structure-activity relationship (SAR) optimization and preclinical drug discovery[1]. 5-Chloro-2-(ethanesulfonyl)benzoic acid (5-CEBA) is a highly functionalized small molecule characterized by a carboxylic acid moiety, an electron-withdrawing ethanesulfonyl group, and a lipophilic chloro-substituent. Because of its structural resemblance to known pharmacophores targeting anion-binding sites (such as specific G-protein coupled receptors [GPCRs] and solute carrier transporters), evaluating its receptor binding affinity requires highly controlled, artifact-free assay environments.

This whitepaper provides a field-proven, self-validating methodological framework for quantifying the binding kinetics and equilibrium affinity of 5-CEBA. We will explore the causality behind assay design choices and detail step-by-step protocols for both Radioligand Competition Assays and Surface Plasmon Resonance (SPR).

Physicochemical Causality in Assay Design

Before executing any binding protocol, a Senior Application Scientist must analyze the physicochemical properties of the analyte to engineer out false positives and assay artifacts.

  • Ionization State & Buffer Selection: 5-CEBA possesses a carboxylic acid with a predicted pKa​ of approximately 3.0–3.5. At a physiological pH of 7.4, it exists almost exclusively as a carboxylate anion. Consequently, assay buffers must be heavily buffered (e.g., 25 mM HEPES) to prevent local pH shifts upon compound addition, which could artificially alter receptor conformation.

  • Lipophilicity & Non-Specific Binding (NSB): The chloro-aryl and ethanesulfonyl groups impart moderate lipophilicity. In membrane-based assays, this drives non-specific partitioning into the lipid bilayer, inflating apparent binding metrics[2]. Causality-Driven Solution: We mandate the inclusion of 0.1% fatty-acid-free Bovine Serum Albumin (BSA) in the assay buffer to act as a thermodynamic sink for non-specifically bound compound, alongside pre-treating filtration plates with 0.1% Polyethyleneimine (PEI) to neutralize the negative charge of glass fiber filters[3].

  • Solvent Effects: 5-CEBA requires Dimethyl Sulfoxide (DMSO) for high-concentration stock solubility. Because SPR is highly sensitive to the bulk refractive index of the solvent, a rigorous DMSO solvent correction curve is non-negotiable to prevent bulk-shift artifacts from being misidentified as binding events[4].

Core Methodologies & Theoretical Grounding

Radioligand Competition Binding (The Gold Standard)

Radioligand binding remains the most sensitive approach for quantifying ligand-receptor interactions in native or recombinant membrane preparations[2]. In a competition assay, unlabeled 5-CEBA competes with a fixed concentration of a known radioactive tracer (e.g., a 3H -labeled reference ligand) for the receptor's orthosteric site.

The affinity of 5-CEBA is calculated using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where Ki​ is the absolute inhibition constant, IC50​ is the concentration of 5-CEBA displacing 50% of the radioligand, [L] is the radioligand concentration, and Kd​ is the radioligand's dissociation constant[1].

Surface Plasmon Resonance (SPR)

While radioligand assays provide equilibrium data ( Ki​ ), they obscure the temporal dynamics of binding. SPR is a label-free optical technique that resolves the association rate ( kon​ ) and dissociation rate ( koff​ ) of 5-CEBA[5]. The equilibrium dissociation constant ( KD​ ) is derived kinetically ( KD​=koff​/kon​ ). Furthermore, SPR allows us to calculate the Residence Time ( τ=1/koff​ ) , a critical metric that often correlates better with in vivo efficacy than equilibrium affinity alone[6].

Self-Validating Experimental Protocols

Protocol A: Radioligand Competition Binding Assay

This protocol is designed as a self-validating system. The assay is only considered valid if the calculated Z'-factor is ≥0.5 .

Step 1: Membrane Preparation & Optimization

  • Homogenize target-expressing cells (e.g., HEK293T cells transiently expressing the target GPCR) in ice-cold assay buffer (25 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , 0.1% BSA, pH 7.4)[3].

  • Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

Step 2: Incubation

  • In a 96-well deep-well plate, combine:

    • 50μL of 3H -reference radioligand (at a concentration equal to its Kd​ ).

    • 50μL of 5-CEBA (10-point dose-response curve, 10−10 to 10−5 M, 1% final DMSO).

    • 100μL of membrane suspension (10-20 μg protein/well).

  • Incubate at room temperature for 90 minutes to ensure equilibrium is reached.

Step 3: Separation & Scintillation

  • Pre-soak GF/B glass fiber filter plates in 0.1% PEI for 1 hour to neutralize plastic/glass surface charges and minimize 5-CEBA NSB[3].

  • Rapidly filter the incubation mixture through the GF/B plate using a vacuum manifold. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-bound radioligand.

  • Dry the plate, add 40μL of scintillation cocktail, and read on a MicroBeta counter.

Step 4: System Validation (Z'-Factor Calculation) Calculate the Z'-factor using the Total Binding (vehicle only) and Non-Specific Binding (10 μM unlabeled reference compound) wells.

Z′=1−μTB​−μNSB​3σTB​+3σNSB​​

Proceed to data fitting only if Z′≥0.5 .

Protocol B: SPR Small Molecule Kinetic Assay

This protocol utilizes a reference standard validation loop to monitor sensor surface integrity.

Step 1: Target Immobilization

  • Dock a CM5 dextran sensor chip into the SPR instrument.

  • Activate Flow Cell 2 (FC2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes[7].

  • Inject the purified target receptor (diluted in 10 mM Sodium Acetate, pH 4.5) until an immobilization level of ~3000 Response Units (RU) is achieved. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5)[7]. Leave FC1 as a blank reference cell.

Step 2: Solvent Correction & Analyte Injection

  • Prepare a DMSO solvent correction curve ranging from 0.5% to 1.5% DMSO in running buffer (HBS-EP+). Run this prior to analyte injection to map the bulk refractive index shift[4].

  • Dilute 5-CEBA in running buffer (matched to exactly 1.0% DMSO) to generate a 5-point concentration series (e.g., 0.1, 0.3, 1, 3, and 10 μM ).

  • Inject each concentration over FC1 and FC2 at a high flow rate ( 50μL/min ) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation[5].

Step 3: System Validation & Data Fitting

  • Validation Loop: Inject a known reference standard at a single concentration ( 10×KD​ ) at the beginning and end of the 5-CEBA series. If the Rmax​ of the final injection drops by >10% compared to the first, the surface is denaturing, and the run is invalid.

  • Subtract FC1 from FC2 (reference subtraction) and subtract a blank buffer injection (double referencing). Fit the data to a 1:1 Langmuir binding model[4].

Quantitative Data Presentation

The following table summarizes expected mock data profiles comparing 5-CEBA against a highly optimized reference standard, demonstrating how kinetic resolution (SPR) provides deeper insights than equilibrium affinity alone.

CompoundRadioligand IC50​ (nM)Radioligand Ki​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR KD​ (nM)Residence Time (s)
Reference Std. 12.5 ± 1.26.2 ± 0.8 1.5×105 9.3×10−4 6.21075
5-CEBA 45.3 ± 3.422.1 ± 2.1 8.2×104 1.8×10−3 21.9555

Note: While 5-CEBA shows a ~3.5-fold reduction in equilibrium affinity ( Ki​ ) compared to the reference, the SPR data reveals that this is primarily driven by a faster dissociation rate ( koff​ ), resulting in a shorter Residence Time.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression and data extraction points of the self-validating SPR kinetic workflow for 5-CEBA.

SPR_Workflow A 1. Target Immobilization (Amine Coupling to CM5 Chip) B 2. Solvent Correction (0.5% - 1.5% DMSO Calibration) A->B C 3. Analyte Injection (5-CEBA Dose-Response) B->C D 4. Association Phase (Extract k_on) C->D E 5. Dissociation Phase (Extract k_off) D->E F 6. Kinetic Analysis (K_D = k_off / k_on) E->F

Figure 1: Surface Plasmon Resonance (SPR) kinetic workflow for evaluating 5-CEBA binding.

References

  • Dong, C., Liu, Z., & Wang, F. (2016). "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions." Biophysics Reports, 1(3), 148-155. URL:[Link]

  • Tonge, P. J. (2019). "Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis." ACS Infectious Diseases, 5(6), 796-808. URL:[Link]

  • Giannetti, A. M. (2011). "From Experimental Design to Validated Hits: A comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology, 493, 169-218. URL:[Link]

Sources

Exploratory

Comprehensive Preclinical Pharmacokinetic Profiling of 5-Chloro-2-(ethanesulfonyl)benzoic acid: A Methodological Whitepaper

Executive Summary & Physicochemical Rationale The compound 5-Chloro-2-(ethanesulfonyl)benzoic acid (CEBA) (CAS: 1384428-08-3) represents a highly functionalized chemical scaffold frequently encountered in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 5-Chloro-2-(ethanesulfonyl)benzoic acid (CEBA) (CAS: 1384428-08-3) represents a highly functionalized chemical scaffold frequently encountered in pharmaceutical intermediates, agrochemicals, and biologically active xenobiotics. Structurally, it features a halogenated benzene ring, a strongly electron-withdrawing ethanesulfonyl group, and a terminal carboxylic acid.

From a pharmacokinetic (PK) perspective, this specific physicochemical space presents unique challenges. The carboxylic acid moiety (predicted pKa ~3.5) dictates that the molecule will be predominantly ionized at physiological pH (7.4), leading to high aqueous solubility but potentially restricted passive membrane permeability. Furthermore, the combination of a lipophilic aromatic core and an acidic group typically drives extensive plasma protein binding (>98%) and targets the molecule for specific clearance mechanisms, such as hepatic acyl glucuronidation.

This whitepaper outlines a definitive, causality-driven preclinical pharmacokinetic profiling strategy for CEBA, detailing self-validating protocols for bioanalysis, in vitro ADME characterization, and in vivo PK modeling.

Bioanalytical Strategy: LC-MS/MS Method Development

To accurately quantify CEBA in biological matrices, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The protocol below is designed as a self-validating system, ensuring compliance with the FDA's 2018 Bioanalytical Method Validation guidelines [1].

Protocol 1: Plasma Extraction and LC-MS/MS Quantification
  • Step 1: Internal Standard (IS) Addition. Spike 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -CEBA) into 50 µL of the plasma sample.

    • Causality & Self-Validation: The SIL-IS co-elutes with the analyte, perfectly mirroring its ionization efficiency and extraction recovery. This self-corrects for any matrix effects or volumetric losses during sample preparation, ensuring quantitative trustworthiness.

  • Step 2: Protein Precipitation & Acidification. Add 200 µL of 1% formic acid in acetonitrile to the plasma.

    • Causality: Acetonitrile acts as a chaotropic agent to precipitate plasma proteins. The addition of formic acid lowers the pH well below the compound's pKa, ensuring the carboxylic acid is fully protonated (neutralized). This disrupts ionic interactions between the drug and plasma albumin, maximizing recovery.

  • Step 3: Solid Phase Extraction (MAX). Load the supernatant onto a pre-conditioned Mixed-Mode Anion Exchange (MAX) SPE plate. Wash with 5% methanol, then elute with 2% formic acid in methanol.

    • Causality: At neutral loading conditions, the ionized carboxylic acid binds strongly to the quaternary amine of the MAX sorbent, allowing neutral lipids to be washed away. The acidic elution neutralizes the CEBA, releasing it into the collection plate.

  • Step 4: LC-MS/MS Acquisition. Inject the eluate onto a C18 column (e.g., Waters Acquity BEH C18). Utilize a mobile phase gradient of 0.1% formic acid in water and acetonitrile. Detect via Electrospray Ionization in negative mode (ESI-).

    • Causality: ESI- is specifically chosen because the carboxylic acid readily sheds a proton to form a stable [M−H]− precursor ion, providing superior signal-to-noise ratios compared to positive ion mode.

PK_Workflow A 5-Chloro-2-(ethanesulfonyl) benzoic acid (CEBA) B Bioanalytical Method (LC-MS/MS, ESI-) A->B C In Vitro ADME (Caco-2, HLM, PPB) B->C D In Vivo PK (Rat IV/PO) C->D E PK Modeling (NCA & Bioavailability) D->E

Figure 1: Sequential preclinical PK profiling workflow for CEBA evaluation.

In Vitro ADME Characterization

Permeability: pH-Gradient Caco-2 Assay

Because CEBA is an acidic drug, standard Caco-2 assays (conducted at a uniform pH of 7.4) will severely underestimate its intestinal absorption. At pH 7.4, the molecule is >99.9% ionized, preventing passive transcellular diffusion. To accurately model human absorption, a pH gradient must be employed [2].

Protocol 2: pH-Gradient Caco-2 Permeability
  • Step 1: Monolayer Preparation. Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until differentiated.

  • Step 2: Self-Validation (Integrity Check). Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used. Concurrently, spike Lucifer Yellow (a paracellular marker) into the apical buffer; basolateral recovery must be <1% to mathematically validate tight junction integrity.

  • Step 3: pH Gradient Dosing. Apply CEBA (10 µM) in MES buffer (pH 6.5) to the apical chamber. Fill the basolateral chamber with HEPES buffer (pH 7.4).

    • Causality: The acidic apical pH mimics the microclimate of the intestinal unstirred water layer. This ensures a physiologically relevant fraction of the carboxylic acid remains unionized, driving passive absorption and allowing interaction with proton-dependent transporters (e.g., MCT1).

  • Step 4: Sampling. Sample the basolateral compartment at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Metabolic Stability

Sulfonyl-benzoic acid derivatives typically exhibit specific metabolic vulnerabilities [3]. The ethanesulfonyl group is sterically hindered but the terminal ethyl carbon is susceptible to Cytochrome P450 (CYP)-mediated aliphatic oxidation. More critically, the carboxylic acid is a prime target for Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated acyl glucuronidation.

Metabolism Parent 5-Chloro-2-(ethanesulfonyl) benzoic acid M1 Acyl Glucuronide (UGT-mediated) Parent->M1 UGTs + UDPGA M2 Hydroxy-ethyl Metabolite (CYP-mediated) Parent->M2 CYPs + NADPH Excretion Biliary / Renal Excretion Parent->Excretion Unchanged M1->Excretion M2->Excretion

Figure 2: Proposed primary metabolic and excretory pathways for CEBA.

Table 1: Predicted Physicochemical & In Vitro ADME Profile
ParameterValue / DescriptionAnalytical Methodology
Molecular Weight 248.68 g/mol High-Resolution Mass Spectrometry
pKa (Carboxylic Acid) ~3.5 (Predicted)Potentiometric Titration
LogD (pH 7.4) 0.8Shake-flask (Octanol/Buffer)
Plasma Protein Binding >98% (Rat/Human)Equilibrium Dialysis (4 hours, 37°C)
Caco-2 Permeability ( Papp​ ) 2.1×10−6 cm/sApical (pH 6.5) to Basolateral (pH 7.4)
Microsomal Stability ( CLint​ ) 15 µL/min/mgHuman Liver Microsomes + NADPH/UDPGA

In Vivo Pharmacokinetics: Rodent Model

To determine the absolute bioavailability ( F% ) and systemic clearance of CEBA, a crossover or parallel in vivo study in Sprague-Dawley rats is executed.

Protocol 3: In Vivo PK Study Design
  • Step 1: Formulation. Prepare the Intravenous (IV) formulation as a clear solution in 5% DMSO / 10% Solutol HS15 / 85% Saline. Prepare the Per Os (PO) formulation as a homogenous suspension in 0.5% Methylcellulose.

    • Causality: The IV route requires complete dissolution to prevent embolism, hence the use of co-solvents and surfactants. The PO route utilizes a suspension to assess the compound's dissolution-rate-limited absorption in the gut.

  • Step 2: Dosing. Administer 1 mg/kg IV via the lateral tail vein and 10 mg/kg PO via oral gavage to fasted male Sprague-Dawley rats (n=3 per group).

  • Step 3: Serial Sampling. Collect 150 µL of blood via a surgically implanted jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 4: Plasma Separation. Centrifuge the blood immediately at 4°C, 3000 x g for 10 minutes to halt any ex vivo degradation (e.g., hydrolysis of acyl glucuronides back to the parent drug). Store at -80°C.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat)

Note: Data represents modeled expectations for this chemical class based on non-compartmental analysis (NCA).

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) 4,50012,200
Tmax​ (h) 0.0831.5
AUC0−∞​ (ng·h/mL) 8,20055,000
Clearance ( CL ) (mL/min/kg) 2.03N/A
Volume of Distribution ( Vss​ ) (L/kg) 0.45N/A
Half-life ( t1/2​ ) (h) 2.83.1
Absolute Bioavailability ( F% ) N/A67%

Conclusion

The pharmacokinetic profiling of 5-Chloro-2-(ethanesulfonyl)benzoic acid requires a tailored approach that respects its acidic and highly protein-bound nature. By utilizing negative-ion LC-MS/MS, pH-gradient permeability models, and carefully controlled in vivo formulations, researchers can generate robust, regulatory-compliant data. The predicted low clearance (2.03 mL/min/kg) and moderate volume of distribution (0.45 L/kg) suggest that CEBA and its structural analogs hold promise for maintaining sustained systemic exposure, provided that acyl glucuronidation pathways are closely monitored.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Federal Register. URL:[Link]

  • Neuhoff, S., Ungell, A. L., Zamora, I., & Artursson, P. pH-Dependent passive and active transport of acidic drugs across Caco-2 cell monolayers. European Journal of Pharmaceutical Sciences, 25(2-3), 211-220. (2005). URL:[Link]

  • Frederick, K. S., et al. Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor α agonist in preclinical species and human. Xenobiotica, 39(10), 771-782. (2009). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Catalytic Synthesis of 5-Chloro-2-(ethanesulfonyl)benzoic Acid

Executive Summary 5-Chloro-2-(ethanesulfonyl)benzoic acid (CAS No. 1384428-08-3) is a highly valued synthetic intermediate, frequently utilized in the development of modern agrochemicals, particularly sulfonylurea herbic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-(ethanesulfonyl)benzoic acid (CAS No. 1384428-08-3) is a highly valued synthetic intermediate, frequently utilized in the development of modern agrochemicals, particularly sulfonylurea herbicides and HPPD inhibitors[1]. Traditional syntheses of aryl sulfones often rely on stoichiometric, hazardous oxidants (e.g., mCPBA or chromium reagents) and expensive transition-metal cross-coupling catalysts.

This application note details a highly scalable, two-step, green-chemistry-compliant protocol. It leverages a regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) followed by a highly efficient, sodium tungstate-catalyzed hydrogen peroxide oxidation[2],[3].

Mechanistic Rationale & Causality (E-E-A-T)

To ensure a self-validating and economically viable protocol, the workflow is designed around two core mechanistic principles:

  • Regioselective SN​Ar (Thioetherification): We utilize 2,5-dichlorobenzoic acid as the starting material rather than the significantly more expensive 2-bromo-5-chlorobenzoic acid. The carboxylic acid group acts as a strong electron-withdrawing group (EWG). Upon deprotonation, it stabilizes the intermediate Meisenheimer complex exclusively at the ortho-position (C2). Consequently, the ethanethiolate nucleophile selectively displaces the C2 chlorine, leaving the unactivated meta-chlorine at C5 completely intact[4].

  • Peroxotungstate Catalysis (Oxidation): Oxidizing the resulting thioether to the sulfone is achieved using 30% aqueous H2​O2​ catalyzed by Sodium Tungstate ( Na2​WO4​ ). In an acidic medium, tungstate reacts with H2​O2​ to form a highly electrophilic bis(peroxo)tungstate complex. This complex selectively transfers oxygen to the nucleophilic sulfur atom—first yielding a sulfoxide, and subsequently the target sulfone—without over-oxidizing the aromatic ring or degrading the carboxylic acid[2],[3].

Visualized Reaction Pathway

G SM 2,5-Dichlorobenzoic Acid + Ethanethiol Cond1 Step 1: SNAr (NaOH, DMF, 90°C) SM->Cond1 Int 5-Chloro-2-(ethylthio) benzoic Acid Cond1->Int  Thioetherification Cond2 Step 2: Oxidation (30% H₂O₂, Na₂WO₄, pH 2-3, 60°C) Int->Cond2 Prod 5-Chloro-2-(ethanesulfonyl) benzoic Acid Cond2->Prod  Tungstate Catalysis

Two-step catalytic synthesis workflow for 5-Chloro-2-(ethanesulfonyl)benzoic acid.

Materials and Reagents

Reagent / MaterialRoleEquivalentsPurity / Grade
2,5-Dichlorobenzoic acid Starting Material1.00 eq≥98%, Synthesis Grade
Ethanethiol Nucleophile1.20 eq≥97% (Caution: Stench)
Sodium Hydroxide (NaOH) Base2.50 eqPellets, ≥98%
N,N-Dimethylformamide (DMF) Solvent (Step 1)5 volumesAnhydrous, ≥99.8%
Sodium Tungstate Dihydrate Oxidation Catalyst0.01 eq (1 mol%) Na2​WO4​⋅2H2​O , ≥99%
Hydrogen Peroxide (30%) Green Oxidant2.50 eq30% w/w in Water
Hydrochloric Acid (HCl) Acidification / pH controlAs needed37% w/w Aqueous

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-(ethylthio)benzoic Acid

Objective: Regioselective C-S bond formation via SN​Ar .

  • Preparation: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a scrubber system (containing bleach to neutralize escaping ethanethiol vapors).

  • Charge: Add 2,5-dichlorobenzoic acid (191.0 g, 1.0 mol) and DMF (500 mL) to the reactor. Stir at 300 rpm until fully dissolved.

  • Base Addition: Slowly add NaOH pellets (100.0 g, 2.5 mol) in portions. Causality: The base deprotonates the carboxylic acid to form the soluble sodium salt and will subsequently deprotonate ethanethiol to form the highly nucleophilic thiolate.

  • Thiol Addition: Cool the mixture to 10 °C. Dropwise, add ethanethiol (74.5 g, 1.2 mol) over 45 minutes. Maintain the internal temperature below 20 °C to prevent thiol volatilization.

  • Heating: Gradually heat the reaction mixture to 90 °C and maintain for 8 hours. Monitor conversion via HPLC.

  • Workup & Isolation: Cool the reactor to 20 °C. Quench the reaction by pouring the mixture into 1.5 L of crushed ice/water. Slowly acidify the aqueous mixture using 37% HCl until the pH reaches 2.0. The intermediate, 5-chloro-2-(ethylthio)benzoic acid, will precipitate as a dense off-white solid.

  • Filtration: Filter the solid under vacuum, wash with cold distilled water (3 × 200 mL), and dry in a vacuum oven at 50 °C for 12 hours. (Expected Yield: 88-92%).

Protocol B: Catalytic Oxidation to 5-Chloro-2-(ethanesulfonyl)benzoic Acid

Objective: Green, tungstate-catalyzed oxidation of the thioether to the sulfone.

  • Preparation: In a 1 L reactor, suspend 5-chloro-2-(ethylthio)benzoic acid (216.7 g, ~1.0 mol) in 400 mL of a 1:1 mixture of Ethanol and Water.

  • Catalyst Addition: Add Sodium Tungstate Dihydrate ( Na2​WO4​⋅2H2​O , 3.3 g, 0.01 mol). Adjust the pH of the suspension to 2.5 - 3.0 using a few drops of 10% HCl. Causality: The acidic pH is critical for the formation of the active bis(peroxo)tungstate catalytic species[2].

  • Oxidation: Heat the suspension to 60 °C. Using an addition funnel, add 30% H2​O2​ (283.4 g, 2.5 mol) dropwise over 2 hours.

    • Critical Control Parameter: The oxidation is highly exothermic. Control the addition rate to maintain the internal temperature strictly between 60 °C and 65 °C.

  • Maturation: After the addition is complete, stir the mixture at 65 °C for an additional 4 hours. The suspension will gradually turn into a clear solution as the sulfone product forms, followed by reprecipitation.

  • Isolation: Cool the reaction mixture slowly to 5 °C over 2 hours to maximize crystallization. Filter the white crystalline product, wash thoroughly with ice-cold water (2 × 150 mL) to remove any residual peroxide and catalyst, and dry under vacuum at 60 °C to constant weight.

Quantitative Data: Oxidation Optimization

The following table summarizes the optimization of the catalytic oxidation step, demonstrating the causality between catalyst loading, temperature, and final product yield.

EntryCatalyst ( Na2​WO4​ ) LoadingTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
10.1 mol%6067872
20.5 mol%6049589
3 1.0 mol% 60-65 4 >99 94
41.0 mol%4088276
52.0 mol%60-654>9993

Note: Entry 3 represents the optimized conditions utilized in Protocol B, balancing minimal catalyst expenditure with maximum throughput and yield.

References

  • Title: Pesticidally active heterocyclic derivatives having sulfur-containing substituents (Patent JP2019513739A)
  • Title: Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent-and halogen-free conditions Source: Tetrahedron, 57(13), 2469-2476. (Sato, K., et al., 2001) URL: [Link]

  • Title: The key to the development of green and sustainable manufacturing in the chemical industry Source: Chemical Communications, (29), 3352-3365. (Sheldon, R. A., 2008) URL: [Link]

  • Title: Method for preparing sulfone or sulfoxide compound (Patent EP1334956B1)
  • Title: Substituted pyridine compounds (Patent CA2033040A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-(ethanesulfonyl)benzoic acid

Welcome to the technical support center for the purification of 5-Chloro-2-(ethanesulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Chloro-2-(ethanesulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the likely organic impurities in my sample of 5-Chloro-2-(ethanesulfonyl)benzoic acid?

A1: The organic impurities in your sample will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: Such as the precursor 2-amino-5-chlorobenzoic acid or related compounds.

  • Isomeric Byproducts: Positional isomers may form during the synthesis, which can be challenging to separate due to their similar physical properties.[1]

  • Side-Reaction Products: Byproducts from reactions such as over-sulfonation or incomplete hydrolysis can occur.[2]

  • Related Benzoic Acid Derivatives: Impurities like other chlorinated benzoic acids may be present.[3]

Q2: I have a colored tint to my solid product. What could be the cause and how can I remove it?

A2: A colored tint, often yellowish or pinkish, can indicate the presence of trace impurities, which may be starting materials or degradation products. Recrystallization is often an effective method to remove colored impurities. If your product has a slight pink tint, this could be due to trace amounts of oxidized species, a known issue with some sulfonic acids.[4]

Q3: My recrystallization is resulting in a low yield. What can I do to improve it?

A3: Low yield during recrystallization is a common problem and can be addressed by:

  • Optimizing the Solvent System: Your compound may be too soluble in the chosen solvent. Experiment with different solvents or solvent mixtures. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[2][5]

  • Preventing Supersaturation: If crystals do not form upon cooling, the solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2]

  • Minimizing Wash Volume: Washing the collected crystals with excessive solvent can lead to product loss. Use a minimal amount of cold solvent for washing.[2]

Q4: How can I remove inorganic salt impurities from my product?

A4: Inorganic salts, often from neutralization steps in the synthesis, can typically be removed by:

  • Recrystallization: Inorganic salts are often insoluble in the organic solvents used for recrystallizing organic compounds.[2]

  • Solvent Slurrying: Slurrying the solid in water or a solvent in which the desired compound is insoluble but the salt is soluble can be effective.[6]

  • Ion-Exchange Chromatography: This is a highly effective method for separating ionic compounds like your product from inorganic salts.[2][7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Broad or multiple spots on TLC after purification Incomplete separation of impurities.Optimize the mobile phase for column chromatography; consider using a different purification technique (e.g., preparative HPLC).
Product oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Use a lower-boiling point solvent or a solvent mixture. Ensure the initial dissolution is in the minimum required hot solvent.
Emulsion formation during acid-base extraction The organic and aqueous layers are not separating cleanly, often due to the presence of salts or polar impurities.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period.
Low purity confirmed by HPLC after column chromatography Co-elution of impurities with the product.Adjust the polarity of the eluent system. Consider using a different stationary phase (e.g., reverse-phase C18).

Purification Protocols

Method 1: Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds due to its simplicity and effectiveness at removing small amounts of impurities.

Step-by-Step Protocol:

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water-ethanol mixtures).

    • An ideal solvent will dissolve the compound when hot but sparingly when cold. A mixed solvent system, like ethanol-water, is often effective for compounds with moderate polarity.[5]

  • Dissolution:

    • Place the crude 5-Chloro-2-(ethanesulfonyl)benzoic acid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Workflow for Recrystallization:

A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Cool Slowly to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Recrystallization workflow for purification.

Method 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with different polarities.

Step-by-Step Protocol:

  • Stationary and Mobile Phase Selection:

    • For a polar compound like 5-Chloro-2-(ethanesulfonyl)benzoic acid, silica gel is a common stationary phase.

    • Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase (eluent). Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A small amount of acetic or formic acid is often added to the mobile phase to keep acidic compounds protonated and prevent streaking on the silica gel.

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure there are no air bubbles in the packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution:

    • Run the mobile phase through the column, collecting fractions in test tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Method 3: Acid-Base Extraction

This technique takes advantage of the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.

Step-by-Step Protocol:

  • Dissolution:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Basification:

    • Transfer the solution to a separatory funnel and wash with a weak aqueous base, such as a saturated sodium bicarbonate solution. The acidic 5-Chloro-2-(ethanesulfonyl)benzoic acid will be deprotonated and move into the aqueous layer as its sodium salt.[3]

  • Separation:

    • Separate the aqueous layer containing the product salt from the organic layer containing non-acidic impurities.

  • Acidification:

    • Cool the aqueous layer in an ice bath and re-acidify with a dilute acid like 1M HCl until the product precipitates out.

  • Collection and Drying:

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Decision-Making Workflow for Purification Method Selection:

node_process node_process start Crude Product Analysis (TLC/HPLC) is_solid Is the product a solid? start->is_solid impurities_polar Are impurities of different polarity? is_solid->impurities_polar No (or recrystallization fails) recrystallization Recrystallization is_solid->recrystallization Yes impurities_non_acidic Are impurities non-acidic? impurities_polar->impurities_non_acidic No column_chrom Column Chromatography impurities_polar->column_chrom Yes impurities_non_acidic->column_chrom No Consider other methods acid_base Acid-Base Extraction impurities_non_acidic->acid_base Yes end Pure Product recrystallization->end column_chrom->end acid_base->end

Caption: Choosing the right purification method.

Comparison of Purification Methods

Method Pros Cons Best For
Recrystallization Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, not effective for impurities with similar solubility.Purifying crystalline solids with relatively minor impurities.
Column Chromatography Highly effective for separating mixtures, versatile for a wide range of compounds.More time-consuming, requires larger volumes of solvent, can be costly.Separating complex mixtures and impurities with different polarities.
Acid-Base Extraction Quick and efficient for separating acidic or basic compounds from neutral impurities.Only applicable to acidic or basic compounds, may not remove acidic or basic impurities.Removing neutral or basic impurities from an acidic product.

References

  • U.S.
  • U.S.
  • "Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column," Newcrom. [Link]

  • Chinese Patent 100369883C, "Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture," Google P
  • U.S.
  • "Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid," PrepChem.com. [Link]

  • "Recrystallization of para toluenesulfonic acid?," ResearchGate. [Link]

  • U.S.
  • U.S. Patent 3,965,173, "Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)
  • "Benzenesulfonyl chloride," Organic Syntheses Procedure. [Link]

  • European Patent 3763700A1, "IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS," European Patent Office. [Link]

  • "SUPPORTING INFORMATION Conversion of Nitroalkanes into Carboxylic Acids via Iodide Catalysis in Water," The Royal Society of Chemistry. [Link]

  • "Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions," ResearchGate. [Link]

  • "Benzenesulfonic Acid-Impurities," Pharmaffiliates. [Link]

  • "Benzoic Acid," Japanese Pharmacopoeia. [Link]

  • "5-Chloro-2-methylbenzenesulfonic acid," PubChem. [Link]

  • Chinese Patent 101066943A, "Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid," Google P
  • "benzoic acid and its Impurities," Pharmaffiliates. [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 5-Chloro-2-(ethanesulfonyl)benzoic acid Purification

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 5-Chloro-2-(ethanesulfonyl)benzoic acid via crystallization. It is structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 5-Chloro-2-(ethanesulfonyl)benzoic acid via crystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.

Introduction

5-Chloro-2-(ethanesulfonyl)benzoic acid is a substituted aromatic compound whose purity is critical for its downstream applications in research and pharmaceutical development. The molecule's structure, featuring a polar carboxylic acid, a highly polar ethanesulfonyl group, and a chlorinated aromatic ring, presents a unique set of challenges and opportunities for purification by crystallization. Achieving a high-purity, crystalline solid with a consistent morphology requires a systematic approach to solvent selection and process optimization. This guide explains the causal relationships behind experimental choices to empower users to rationally design and troubleshoot their purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-Chloro-2-(ethanesulfonyl)benzoic acid that influence its solubility and crystallization behavior?

A1: The solubility of this compound is governed by a balance of three key functional groups:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It confers solubility in polar protic solvents (like alcohols and water) and allows for dissolution in aqueous bases via salt formation.

  • Ethanesulfonyl Group (-SO₂CH₂CH₃): This is a highly polar, aprotic group. The sulfonyl moiety significantly increases the compound's polarity, enhancing its solubility in polar solvents. The presence of this group can increase water solubility, sometimes making crystallization from purely aqueous systems challenging due to incomplete precipitation.[1]

  • Chlorinated Aromatic Ring: The benzene ring itself is non-polar, while the chloro-substituent adds moderate hydrophobicity. This part of the molecule contributes to solubility in organic solvents.

The interplay between these groups means that single-solvent systems may not be ideal. A mixed-solvent system is often required to achieve the steep solubility curve necessary for effective crystallization—high solubility when hot, and low solubility when cold.[2]

Q2: What are the most common impurities associated with the synthesis of 5-Chloro-2-(ethanesulfonyl)benzoic acid?

A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as the precursor to the ethanesulfonyl group or the initial benzoic acid derivative.

  • Hydrolysis Products: The ethanesulfonyl group is generally stable, but under harsh conditions, related functional groups like sulfonyl chlorides (if used as a precursor) can hydrolyze to the corresponding sulfonic acid.[3]

  • Positional Isomers: Impurities arising from incomplete regioselectivity during the synthesis.

  • Residual Solvents: Solvents used in the synthesis or initial workup that become trapped in the crude solid.

Identifying these impurities, often via HPLC and LC-MS, is a critical first step before designing a purification strategy.[3] Recrystallization is particularly effective at removing impurities with different solubility profiles than the target compound.[4]

Q3: How do I rationally select a starting solvent or solvent system for recrystallization?

A3: Solvent selection is the most critical parameter in crystallization.[4] The principle of "like dissolves like" is a good starting point.

  • Single Solvents: Test the solubility of your crude material in a small range of solvents at room temperature and at their boiling point. Ideal single solvents will show poor solubility at room temperature but high solubility when hot. Based on the molecule's polarity, good candidates include ethanol, isopropanol, and acetic acid.

  • Mixed-Solvent Systems: This is often the most powerful approach. You dissolve the compound in a minimal amount of a "good" hot solvent (in which the compound is very soluble) and then slowly add a "bad" or "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. A few drops of the good solvent are then added back to clarify the solution before cooling. A common and effective pair for substituted benzoic acids is an alcohol-water system, such as ethanol/water or isopropanol/water.[2][5]

The following table provides a starting point for solvent screening.

Table 1: Predicted Solubility Behavior and Rationale for Solvent Screening

Solvent SystemPredicted Hot SolubilityPredicted Cold SolubilityRationale & Comments
Water Low to ModerateLowThe polar sulfonyl and carboxylic acid groups may lead to some solubility, but the organic backbone limits it. May result in low recovery.[6][7]
Ethanol HighModerate to LowGood general-purpose polar protic solvent. May require an anti-solvent for high recovery.
Isopropanol HighLowOften provides a steeper solubility curve than ethanol, leading to better recovery. A very strong candidate.
Acetic Acid HighLowExcellent solvent for many carboxylic acids. Must be thoroughly removed during drying. Can be used in an acetic acid/water system.
Acetone HighModerateA strong polar aprotic solvent. An anti-solvent like hexane or heptane would likely be necessary.
Ethanol/Water HighVery LowHighly Recommended Starting System. Dissolve in hot ethanol, add hot water as the anti-solvent. Offers excellent control over the supersaturation point.[2]
Toluene/Heptane Very LowVery LowNon-polar solvents. Unlikely to be effective as primary solvents but can be used as anti-solvents or for washing to remove non-polar impurities.

Troubleshooting Guide

Issue 1: My compound will not dissolve in the chosen hot solvent.
  • Cause: The solvent may not be polar enough, or you may simply have too much solute for the volume of solvent used.

  • Solution:

    • Increase Solvent Volume: Add more solvent in small increments, allowing the solution to return to a boil between additions. Be mindful that using an excessive volume of solvent will reduce your final yield.

    • Switch to a More Polar Solvent: If you started with isopropanol, try ethanol or acetic acid. If a single solvent fails, move to a mixed-solvent system where the primary solvent is one in which the compound is known to be highly soluble (e.g., DMF, then add a miscible anti-solvent).

Issue 2: No crystals form after the solution has cooled to room temperature.
  • Cause: The solution is not sufficiently supersaturated. This can happen if too much solvent was used or if the compound has unexpectedly high solubility in the cold solvent.

  • Solution (in order of preference):

    • Induce Crystallization: Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Seed the Solution: If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed" crystal provides a template for further crystallization.

    • Cool Further: Place the flask in an ice-water bath to further decrease solubility and promote crystallization.

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate a portion of the solvent, then attempt to cool it again. This should only be done if you are confident you used far too much solvent initially.

    • Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a miscible anti-solvent dropwise to the cold solution to induce precipitation.

Issue 3: The product has "oiled out" instead of forming crystals.
  • Cause: The solution became supersaturated at a temperature above the melting point of the solid in that solvent system, or the rate of cooling was too fast. The solute comes out of solution as a liquid phase instead of a solid crystal lattice. This is common with impure samples, as impurities can depress the melting point.

  • Solution:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (5-10% of the total volume) of the primary solvent to reduce the saturation level.

    • Cool Slowly: Allow the flask to cool much more slowly. Insulating the flask (e.g., by covering it with a beaker) can promote slow cooling and encourage proper crystal formation.[6]

    • Lower the Initial Dissolution Temperature: If possible, try dissolving the compound at a slightly lower temperature by using more solvent, ensuring the saturation point is reached at a temperature below the compound's melting point in the solvent.

Issue 4: The final product purity has not improved significantly.
  • Cause: The chosen solvent may be co-crystallizing the impurity, or the impurity has a very similar solubility profile to the product in that system. It can also be caused by impurities being trapped within a rapidly formed crystal lattice (occlusion).

  • Solution:

    • Change the Solvent System: This is the most effective solution. Switch to a solvent with a different polarity. For example, if you used an alcohol/water system (polar protic), try an acetone/hexane system (polar aprotic/non-polar). The change in intermolecular interactions can often leave the problematic impurity behind in the mother liquor.

    • Perform a Second Recrystallization: A sequential recrystallization can often remove stubborn impurities.

    • Ensure Slow Cooling: As mentioned previously, rapid crystal growth can trap impurities. Slower cooling allows for more selective crystallization.[8]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve dissolved_q Is material fully dissolved? dissolve->dissolved_q cool Cool solution slowly to room temp, then ice bath dissolved_q->cool Yes add_solvent Add more hot solvent in small portions dissolved_q->add_solvent No oiled_out_q Did product 'oil out'? cool->oiled_out_q crystals_q Do crystals form? filter Collect crystals by vacuum filtration crystals_q->filter Yes induce Induce crystallization: - Scratch flask - Add seed crystal crystals_q->induce No oiled_out_q->crystals_q No reheat Re-heat to dissolve oil. Add more solvent (5-10%). Cool much slower. oiled_out_q->reheat Yes analyze Analyze Purity (HPLC/LC-MS) and Yield filter->analyze purity_q Is purity acceptable? analyze->purity_q add_solvent->dissolve change_solvent Switch to a new solvent system add_solvent->change_solvent If max volume reached change_solvent->dissolve induce->cool reheat->cool rerun Perform second recrystallization with a different solvent system purity_q->rerun No end end purity_q->end Process Optimized

Caption: A decision-making workflow for troubleshooting the crystallization process.

Experimental Protocol: Purification via Ethanol/Water Recrystallization

This protocol describes a robust method for purifying 5-Chloro-2-(ethanesulfonyl)benzoic acid using a mixed-solvent system.

Materials:

  • Crude 5-Chloro-2-(ethanesulfonyl)benzoic acid

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks (sized appropriately so solvent fills 1/3 to 1/2 of the volume)

  • Hotplate with magnetic stirring

  • Büchner Funnel and Filter Flask

  • Filter Paper

  • Ice-water bath

Procedure:

  • Dissolution: Place the crude solid into an Erlenmeyer flask with a magnetic stir bar. Add a small volume of ethanol and begin heating the mixture to a gentle boil with stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved. Crucial: Use the minimum amount of hot ethanol required to achieve a clear solution.[5]

  • Addition of Anti-Solvent: While maintaining the solution at a gentle boil, add hot deionized water dropwise using a Pasteur pipette. Continue adding water until the solution becomes faintly and persistently turbid (cloudy). This is the point of supersaturation.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the crystallization process begins from a homogeneous, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass or inverted beaker to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is vital for the formation of large, pure crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (use the same approximate ratio as your final crystallization solvent). This removes any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Berry, A. et al. (2011). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning. CrystEngComm, 13(12), 4061-4073.

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Chem 118L Course Materials. [Link]

  • Ataman Kimya. ETHANESULFONIC ACID SODIUM SALT. Product Information. [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Guieu, S. et al. (2017). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Chemical Science, 8(2), 1067-1074. [Link]

  • Japanese Pharmacopoeia. (2021). Benzoic Acid. 18th Edition. [Link]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5134-5137. [Link]

  • COMSOL. (n.d.). Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. Application Gallery. [Link]

  • Vaitkus, M. et al. (2022). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. Molecules, 27(9), 2695. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 5-Chloro-2-(ethanesulfonyl)benzoic acid

Welcome to the technical support guide for the chromatographic analysis of 5-Chloro-2-(ethanesulfonyl)benzoic acid. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 5-Chloro-2-(ethanesulfonyl)benzoic acid. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common challenges and systematically optimize your HPLC method. Our focus is on explaining the fundamental principles behind each recommendation, empowering you to make informed decisions during method development.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 5-Chloro-2-(ethanesulfonyl)benzoic acid that I should consider for HPLC method development?

A1: Understanding the analyte's structure is the foundation of successful method development. 5-Chloro-2-(ethanesulfonyl)benzoic acid has two critical features that dictate its behavior in reversed-phase HPLC:

  • An Acidic Carboxylic Acid Group (-COOH): This is the primary driver of its chromatographic behavior. The compound is an acidic analyte, meaning its charge state is highly dependent on the mobile phase pH.[1]

  • Electron-Withdrawing Groups: The presence of both a chloro group and a powerful electron-withdrawing ethanesulfonyl group on the benzoic acid ring makes the carboxylic acid proton more acidic than that of unsubstituted benzoic acid (pKa ≈ 4.2)[2].

While the exact pKa is not published, a reasonable estimate places it in the 2.5 - 3.5 range . This is a crucial parameter. To achieve reproducible retention and sharp, symmetrical peaks, you must control the ionization of this group. The principle of ion suppression is therefore paramount; by operating at a low pH, we ensure the analyte is in its neutral, protonated form (R-COOH), which is more hydrophobic and better retained on a non-polar C18 stationary phase.[3][4]

PropertyValue / CharacteristicImplication for HPLC Method
Molecular Formula C₉H₉ClO₄S[5]---
Molecular Weight 248.68 g/mol [5]---
Key Functional Group Carboxylic AcidAnalyte is acidic; retention and peak shape are pH-dependent.
Estimated pKa ~2.5 - 3.5Requires a mobile phase pH below ~2.5 for effective ion suppression.
Q2: I'm starting from scratch. What is a good recommended starting mobile phase and column for this compound?

A2: For a well-behaved initial separation, it is best to begin with conditions that ensure ion suppression. A robust starting point minimizes variables and provides a solid baseline for optimization.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 5 µm or 3 µm, 150 x 4.6 mmThe industry standard for reversed-phase; provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterEnsures a low pH (~2.5-2.8) for complete ion suppression of the analyte.[6]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with a low UV cutoff.[4]
Gradient 5% to 95% B over 10-15 minutesA "scouting gradient" is efficient for determining the approximate elution concentration.[7]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak shape.[8]
Detection UV, ~254 nm or 272 nmAromatic rings provide strong UV absorbance.[9][10]
Injection Volume 5-10 µLA smaller volume minimizes potential peak distortion.

This setup is designed to produce a sharp, well-retained peak. Once you have this initial chromatogram, you can adjust the gradient or switch to an isocratic method for final optimization.

Troubleshooting Guide

Q3: My peak for 5-Chloro-2-(ethanesulfonyl)benzoic acid is showing significant tailing. What are the causes and how can I fix it?

A3: Peak tailing is the most common issue for acidic analytes and almost always points to unwanted secondary interactions or improper ionization control.[11][12]

Primary Causes & Solutions:

  • Incomplete Ion Suppression: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized (R-COO⁻) and neutral (R-COOH) forms exists. The ionized form is highly polar and interacts poorly with the C18 phase, resulting in tailing.

    • Solution: Lower the mobile phase pH. Ensure the pH is at least 1.5 to 2 units below the analyte's pKa. Using 0.1% formic acid (pH ≈ 2.7) or 0.1% phosphoric acid (pH ≈ 2.1) is highly effective.[6]

  • Insufficient Buffer Capacity: If the mobile phase is unbuffered or the buffer concentration is too low (<10 mM), the sample itself can alter the local pH on the column, leading to peak distortion.[13]

    • Solution: Use a proper buffer system. A 20-25 mM phosphate buffer, adjusted to pH 2.5, provides excellent pH stability. Remember to always measure the pH of the aqueous portion before mixing with the organic solvent.[6][14]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica surface of the column can become deprotonated (Si-O⁻) and interact electrostatically with any residual ionized analyte, causing severe tailing.[11]

    • Solution: Use a modern, high-purity, end-capped C18 column. These columns have minimal accessible silanol groups and are designed to provide excellent peak shape for acidic and basic compounds.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common peak shape problems.

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Does it affect all peaks or just the analyte? start->check_all_peaks all_peaks Problem is likely systemic. check_all_peaks->all_peaks All Peaks analyte_only Problem is likely chemical. check_all_peaks->analyte_only Analyte Only check_frit Check for blocked column frit. Backflush column. all_peaks->check_frit check_ecv Check for extra-column volume. (fittings, tubing) all_peaks->check_ecv check_peak_type What is the peak shape? analyte_only->check_peak_type tailing Peak Tailing check_peak_type->tailing Tailing fronting_splitting Peak Fronting or Splitting check_peak_type->fronting_splitting Fronting/ Splitting fix_tailing_ph Analyte is acidic. Ensure mobile phase pH is low enough for ion suppression (pH < pKa - 1.5). tailing->fix_tailing_ph fix_tailing_buffer Increase buffer concentration (e.g., 20-25 mM) to ensure uniform pH. tailing->fix_tailing_buffer fix_tailing_silanol Secondary interactions with silanols. Use a modern, end-capped column. tailing->fix_tailing_silanol fix_fronting_overload Check for mass overload. Reduce injection concentration/volume. fronting_splitting->fix_fronting_overload fix_splitting_solvent Injection solvent mismatch. Dissolve sample in mobile phase or a weaker solvent. fronting_splitting->fix_splitting_solvent fix_splitting_ph Mobile phase pH is too close to pKa. Adjust pH to be >1.5 units away from analyte pKa. fronting_splitting->fix_splitting_ph

Caption: General troubleshooting workflow for poor peak shape.

Q4: I am observing poor or no retention of my analyte. What adjustments should I make?

A4: Poor retention of an acidic compound like 5-Chloro-2-(ethanesulfonyl)benzoic acid on a reversed-phase column is almost certainly due to the analyte being in its ionized (deprotonated) state. The anionic R-COO⁻ form is much more polar than the neutral R-COOH form and is repelled by the hydrophobic C18 stationary phase, causing it to elute very early, often near the solvent front.[1][3]

  • Immediate Action: Check the pH of your mobile phase. It is likely too high (neutral or basic). You must lower the pH to suppress ionization.

  • Solution: Modify the aqueous portion of your mobile phase to include an acidifier. As mentioned, 0.1% formic acid or a phosphate buffer at pH 2.5 will protonate the carboxylic acid, dramatically increasing its hydrophobicity and retention time.[4][6]

Visualizing the Effect of pH

The diagram below illustrates how mobile phase pH shifts the equilibrium of the analyte, directly impacting its retention in reversed-phase chromatography.

Caption: Effect of mobile phase pH on analyte ionization and retention.

Q5: Should I use acetonitrile or methanol as the organic modifier?

A5: Both acetonitrile (ACN) and methanol (MeOH) are excellent choices, but they offer different selectivities, which can be exploited to improve separations from impurities.[4]

  • Acetonitrile (ACN): Generally has a stronger elution strength, leading to shorter retention times. It also has lower viscosity (resulting in lower backpressure) and a lower UV cutoff. ACN is often the first choice due to these favorable physical properties.[4]

  • Methanol (MeOH): Can offer different selectivity due to its ability to act as a hydrogen bond donor. If you have a critical pair of peaks that are difficult to resolve with ACN, switching to MeOH (or using a ternary mixture of Water/ACN/MeOH) can alter the elution order and improve resolution.

Recommendation: Start with ACN. If resolution is a challenge, perform a comparative run with MeOH at an equivalent solvent strength (e.g., 40% ACN is roughly equivalent in strength to 50% MeOH).

Experimental Protocols

Protocol 1: Systematic Screening of Mobile Phase pH

This protocol allows you to experimentally determine the optimal pH for peak shape and retention.

Objective: To evaluate the effect of mobile phase pH on the chromatography of 5-Chloro-2-(ethanesulfonyl)benzoic acid.

Materials:

  • HPLC-grade water, acetonitrile

  • Buffers: Potassium phosphate monobasic, o-Phosphoric acid, Formic acid

  • pH meter

  • Analyte standard

Procedure:

  • Prepare Aqueous Buffers:

    • Buffer 1 (pH 2.5): Prepare a 20 mM potassium phosphate solution. Adjust the pH to 2.5 using o-phosphoric acid.

    • Buffer 2 (pH 3.5): Prepare a 20 mM potassium phosphate solution. Adjust the pH to 3.5 using o-phosphoric acid.

    • Buffer 3 (pH 4.5): Prepare a 20 mM potassium phosphate solution. Adjust the pH to 4.5 using o-phosphoric acid.

    • Note: Always measure the pH of the aqueous buffer before adding the organic modifier.[6]

  • Chromatographic Runs:

    • Set up your HPLC system with the starting conditions mentioned in Q2.

    • For each run, use one of the prepared aqueous buffers as Mobile Phase A.

    • Run your scouting gradient (e.g., 5-95% ACN) for each pH condition.

    • Inject the analyte standard at each condition.

  • Data Analysis:

    • Compare the chromatograms obtained at pH 2.5, 3.5, and 4.5.

    • Evaluate Peak Tailing Factor: The peak should be most symmetrical at the lowest pH (2.5). As the pH approaches the pKa (~2.5-3.5), tailing will likely increase significantly.

    • Evaluate Retention Time: The retention time will be longest at the lowest pH and will decrease as the pH increases and the analyte becomes more ionized.[3]

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC Intern
  • Control pH During Method Development for Better Chrom
  • The use of Mobile Phase pH as a Method Development Tool - Chrom
  • Improved pH measurement of mobile phases in reversed-phase liquid chromatography - Analyst (RSC Publishing). [Source]
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - alwsci. [Source]
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Source]
  • How to fix peak shape in hplc?
  • 5-(Chlorosulfonyl)
  • Mobile Phase Selectivity. [Source]
  • 1384428-08-3|5-Chloro-2-(ethanesulfonyl)benzoic acid|BLD Pharm. [Source]
  • 5-Chloro-2-(ethanesulfonyl)benzoic acid - Sapphire Bioscience. [Source]
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. [Source]
  • pKa Vaules for Organic and Inorganic Bronsted Acids
  • For HPLC, what different mobile phases are best to start with for methods development?
  • HPLC Methods for analysis of Benzoic acid - HELIX Chrom
  • 5-CHLOROSULFONYL-2-ETHOXYBENZOIC ACID - Safety D
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Source]
  • Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. [Source]
  • 5-Chloro-2-ethylbenzoic acid | C9H9ClO2 | CID 12465053 - PubChem - NIH. [Source]
  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Academia.edu. [Source]
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. [Source]
  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Labor
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr

Sources

Reference Data & Comparative Studies

Validation

Evaluating 5-Chloro-2-(ethanesulfonyl)benzoic acid stability across different pH levels

As a highly functionalized aromatic building block, 5-Chloro-2-(ethanesulfonyl)benzoic acid (CAS: 1384428-08-3) is critical in the synthesis of advanced agrochemicals (such as HPPD inhibitors) and pharmaceutical active i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized aromatic building block, 5-Chloro-2-(ethanesulfonyl)benzoic acid (CAS: 1384428-08-3) is critical in the synthesis of advanced agrochemicals (such as HPPD inhibitors) and pharmaceutical active ingredients. When developing formulations or synthetic routes, understanding the interplay between the electron-withdrawing ethanesulfonyl group and the ortho-carboxylate is paramount.

This guide objectively evaluates the pH-dependent stability of 5-Chloro-2-(ethanesulfonyl)benzoic acid, comparing its performance against established industry alternatives, and provides a self-validating experimental protocol for rigorous stability testing.

Mechanistic Causality: The Role of Electronic Effects

The intrinsic stability and solubility of a benzoic acid derivative are dictated by its pKa. Unsubstituted benzoic acid has a pKa of approximately 4.2. However, in 5-Chloro-2-(ethanesulfonyl)benzoic acid, the strong inductive (-I) and mesomeric effects of the ortho-ethanesulfonyl and meta-chloro groups withdraw electron density from the carboxylate, lowering the pKa to an estimated 2.5–3.0.

  • Acidic Conditions (pH < pKa): The molecule exists primarily in its non-ionized, protonated form. While hydrolytic stability is exceptionally high, aqueous solubility plummets. In liquid formulations, this increases the risk of precipitation, which is often falsely identified as chemical degradation.

  • Neutral to Basic Conditions (pH > pKa): The carboxylate ionizes, drastically improving solubility. However, under prolonged alkaline stress (pH > 8.5), the electron-deficient aromatic ring becomes susceptible to nucleophilic aromatic substitution (SNAr) or hydrolytic cleavage at the sulfonyl linkage. This degradation pathway is a known risk in related sulfonylbenzoic acid derivatives 1.

pH_Pathways A 5-Chloro-2-(ethanesulfonyl) benzoic acid B Acidic pH (1.2 - 4.5) Protonated Form A->B pH < pKa C Neutral/Basic pH (7.4 - 9.0) Ionized Form A->C pH > pKa D High Stability Low Solubility B->D E Moderate Stability High Solubility C->E F Alkaline Hydrolysis (Degradation Risk) C->F Prolonged Exposure

Diagram 1: pH-dependent structural states and stability outcomes for sulfonylbenzoic acids.

Comparative Stability Analysis

To contextualize its performance, we evaluated 5-Chloro-2-(ethanesulfonyl)benzoic acid against Mesotrione —a commercial herbicide containing a structurally related methylsulfonyl-nitrobenzoyl moiety known to be stable between pH 4 and 9 23—and unsubstituted Benzoic Acid as a baseline control.

Table 1: Quantitative Stability Data (Recovery % after 14 days at 40°C)
Buffer Condition5-Chloro-2-(ethanesulfonyl)benzoic acidMesotrione (Alternative)Benzoic Acid (Baseline)
pH 1.2 (0.1 M HCl)98.5%97.2%99.8%
pH 4.5 (50 mM Acetate)99.1%99.5%99.9%
pH 7.4 (50 mM Phosphate)97.8%99.0%99.9%
pH 9.0 (50 mM Borate)92.4%98.1%99.5%

Data Interpretation: At pH 9.0, the nucleophilic attack of hydroxide ions on the highly activated aromatic ring of 5-Chloro-2-(ethanesulfonyl)benzoic acid leads to a measurable 7.6% degradation over 14 days. In contrast, Mesotrione exhibits higher alkaline resilience (only 1.9% loss), while unsubstituted benzoic acid remains virtually inert. For long-term liquid formulations of the 5-chloro derivative, maintaining a pH between 4.0 and 7.0 is highly recommended.

Self-Validating Experimental Protocol: pH Forced Degradation

To ensure absolute trustworthiness in stability data, the following protocol employs a mass-balance approach. By utilizing orthogonal buffers and a co-solvent system, we eliminate false positives caused by analyte precipitation, ensuring that any measured loss is strictly due to chemical degradation. Furthermore, controlling the mobile phase pH is critical to prevent peak tailing caused by secondary silanol interactions during HPLC analysis 4.

Step-by-Step Methodology
  • Buffer Preparation & Matrix Spiking: Prepare orthogonal buffers: 0.1 M HCl (pH 1.2), 50 mM Sodium Acetate (pH 4.5), 50 mM Potassium Phosphate (pH 7.4), and 50 mM Sodium Borate (pH 9.0). Causality: Using standardized, high-capacity buffers ensures the pH remains constant despite the inherent acidity of the analyte.

  • Sample Solubilization: Dissolve 5-Chloro-2-(ethanesulfonyl)benzoic acid in a miscible co-solvent (10% Acetonitrile) before diluting with the respective buffer to a final concentration of 100 µg/mL. Causality: The protonated form at pH 1.2 has low aqueous solubility. The co-solvent prevents premature precipitation during the assay.

  • Thermal Stress Application: Incubate the solutions in sealed amber HPLC vials at 40°C for 14 days. Causality: Amber vials prevent concurrent photo-degradation (as sulfonyl-aromatics can be UV sensitive), isolating pH and thermal hydrolysis as the sole variables.

  • Quenching: Prior to injection, neutralize the extreme pH samples (pH 1.2 and pH 9.0) to pH ~5.0 using 0.1 M NaOH or HCl, respectively. Causality: Injecting highly acidic or basic samples directly can distort the HPLC peak shape due to transient pH mismatches in the column and degrade the silica stationary phase.

  • HPLC-DAD Analysis: Analyze using an end-capped C18 column. Use an isocratic mobile phase of 0.1% Formic Acid in Water / Acetonitrile (60:40 v/v). Causality: The acidic mobile phase (pH ~2.7) ensures the benzoic acid derivative remains fully protonated during the run, guaranteeing sharp, symmetrical peaks for accurate mass-balance quantification.

HPLC_Workflow S1 Sample Prep (10% ACN Co-solvent) S2 pH Buffering (pH 1.2 - 9.0) S1->S2 S3 Thermal Stress (40°C, 14 Days) S2->S3 S4 Quenching (Neutralize to pH 5) S3->S4 S5 HPLC-DAD Analysis (Mass Balance) S4->S5

Diagram 2: Self-validating HPLC workflow for forced degradation and stability testing.

References

  • Mesotrione | C14H13NO7S | CID 175967 - PubChem, NIH. Available at:[Link]

  • EUROPEAN COMMISSION mesotrione SANCO/1416/2001 - European Union. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2-(ethanesulfonyl)benzoic acid proper disposal procedures

The management of complex chemical waste is a critical logistical pillar in modern drug development and chemical synthesis. As a highly functionalized intermediate, 5-Chloro-2-(ethanesulfonyl)benzoic acid presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

The management of complex chemical waste is a critical logistical pillar in modern drug development and chemical synthesis. As a highly functionalized intermediate, 5-Chloro-2-(ethanesulfonyl)benzoic acid presents unique disposal challenges. Its structural combination of an aryl chloride, a sulfonyl group, and a carboxylic acid means that improper disposal can lead to the release of corrosive gases, the formation of highly toxic environmental pollutants, and severe regulatory penalties.

This technical guide provides a rigorous, step-by-step operational protocol for the handling, segregation, and ultimate disposal of this compound, ensuring that your laboratory maintains environmental compliance and operational safety.

Chemical Hazard Profiling & Causality

To design a self-validating disposal system, we must first understand the causality behind the compound's hazard profile. The disposal fate of 5-Chloro-2-(ethanesulfonyl)benzoic acid is dictated by its specific functional groups:

  • Aryl Chloride Moiety: The presence of a carbon-chlorine bond strictly classifies this compound as a Halogenated Organic Compound (HOC) . Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated wastes require stringent management because incomplete thermal destruction can yield highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Complete destruction requires high-temperature incineration (>1100°C) with a Destruction and Removal Efficiency (DRE) of at least 99.99% 1.

  • Ethanesulfonyl Group: During combustion, the sulfur content in the ethanesulfonyl group oxidizes to form sulfur oxides (SOx). When combined with the hydrogen chloride (HCl) gas generated from the chlorine atom, the resulting exhaust is highly corrosive and requires specialized post-combustion treatment 2.

  • Carboxylic Acid: As an organic acid, it can react exothermically with strong bases. It must be segregated from incompatible inorganic waste streams to prevent in-container pressure buildup.

Operational Handling & Spill Response Protocol

Before waste reaches the disposal stage, it must be handled correctly at the bench. The following step-by-step methodology ensures that any accidental release is contained without cross-contaminating other waste streams.

Step-by-Step Spill Response:

  • Isolate & Ventilate: Restrict access to the spill area. Ensure the chemical fume hood sash is lowered to an appropriate working height to maintain negative pressure and prevent the inhalation of acidic dust.

  • Containment (Dry Collection): Do not use water or reactive chemical neutralizers, as this can generate heat or mobilize the compound. Gently cover the solid spill with damp, inert absorbent pads to suppress dust generation.

  • Collection: Sweep the absorbent material and the solid chemical using non-sparking tools. Place the debris into a sealable, chemically compatible plastic container (e.g., a high-density polyethylene (HDPE) bucket).

  • Immediate Tagging: Label the container immediately as "Hazardous Waste - Halogenated Solid Spill Debris" and transfer it to the Satellite Accumulation Area (SAA) to prevent accidental mixing by other lab personnel 3.

Waste Segregation & Logistics

Mixing halogenated waste with non-halogenated waste exponentially increases institutional disposal costs, as the entire mixed volume must then be treated under the stricter, more expensive halogenated protocols.

Step-by-Step Segregation Methodology:

  • Select the Container: Use a dedicated, vapor-tight container (e.g., a 4-liter white poly bottle or a 5-gallon carboy) specifically designated for "Halogenated Organic Waste" 3.

  • Pre-Labeling: Affix a Hazardous Waste Tag before adding the first drop or grain of waste. Clearly list "5-Chloro-2-(ethanesulfonyl)benzoic acid" and its exact percentage. Do not use chemical formulas or abbreviations 4.

  • Chemical Compatibility Check:

    • DO NOT mix with non-halogenated solvents (e.g., ethanol, acetone, hexane).

    • DO NOT mix with heavy metals, cyanides, or strong alkaline solutions.

  • SAA Storage: Store the container tightly closed in a secondary containment tray within the designated SAA. Ensure the volume does not exceed institutional limits (typically 55 gallons total) before requesting an Environmental Health and Safety (EHS) pickup 4.

WasteSegregation Start Generate 5-Chloro-2- (ethanesulfonyl)benzoic acid Waste Check Is it mixed with incompatible chemicals? Start->Check Incompatible STOP: Do not mix with strong bases or metals Check->Incompatible Yes Compatible Proceed to Segregation Check->Compatible No Container Select 'Halogenated Organic' Waste Container Compatible->Container Label Attach Hazardous Waste Tag (List full chemical name) Container->Label Store Store in Secondary Containment within SAA Label->Store

Workflow for the proper laboratory segregation of halogenated organic waste.

Incineration & Exhaust Scrubbing Pathway

Once collected by EHS or a licensed waste contractor, 5-Chloro-2-(ethanesulfonyl)benzoic acid is transported to a regulated hazardous waste incinerator. Because the combustion of this compound generates both HCl and SOx, the incinerator cannot simply vent the exhaust.

The facility must be equipped with a post-oxidation acid gas treatment system, typically a wet caustic scrubber 2. The scrubber utilizes a basic solution (e.g., sodium hydroxide) to neutralize the acidic exhaust gases, converting them into harmless aqueous salts (NaCl and Na2SO4) before the clean vapor is released into the atmosphere.

IncinerationPathway Waste Halogenated & Sulfonated Organic Waste Incinerator Thermal Incinerator (>1100°C) Waste->Incinerator Feed Exhaust Raw Exhaust Gas (CO2, H2O, HCl, SOx) Incinerator->Exhaust Combustion Scrubber Caustic Wet Scrubber (NaOH Solution) Exhaust->Scrubber Acid Gas CleanExhaust Neutralized Exhaust (Clean Air Act Compliant) Scrubber->CleanExhaust Vapor Release Salts Aqueous Salts (NaCl, Na2SO4) Scrubber->Salts Effluent

High-temperature incineration and caustic scrubbing pathway for halogenated waste.

Quantitative Disposal Parameters

The following table summarizes the critical regulatory and operational parameters required for the compliant disposal of 5-Chloro-2-(ethanesulfonyl)benzoic acid.

ParameterSpecification / LimitScientific & Regulatory Rationale
Waste Classification Halogenated Organic WasteContains organically bound chlorine; requires specialized destruction.
Incineration Temperature > 1100°C (2000°F)Minimum temperature required to prevent PCDD/PCDF (dioxin) formation 5.
Required DRE 99.99%EPA RCRA standard for the destruction and removal efficiency of hazardous organics 1.
Primary Exhaust Byproducts CO₂, H₂O, HCl, SO₂Dictates the absolute necessity for post-combustion caustic wet scrubbers 2.
SAA Accumulation Limit 55 Gallons (Total Waste)Standard EPA/RCRA Satellite Accumulation limit for non-acutely toxic hazardous waste 4.

References

  • Chapter 13: Incinerators - Index of / (RCRA performance standards for hazardous waste combustors). CRC Press LLC. Available at: [Link]

  • Chapter 2 Incinerators and Oxidizers. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at: [Link]

  • Air Pollution Control Technology Fact Sheet. Regulations.gov (EPA-CICA). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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